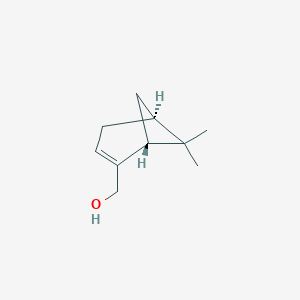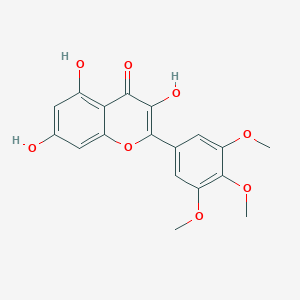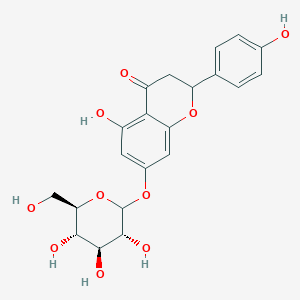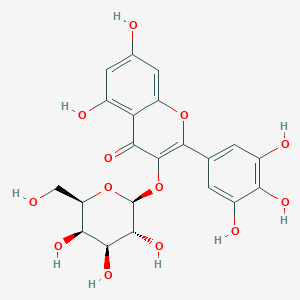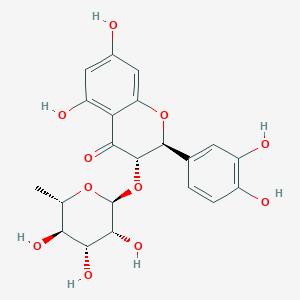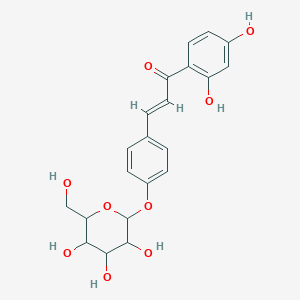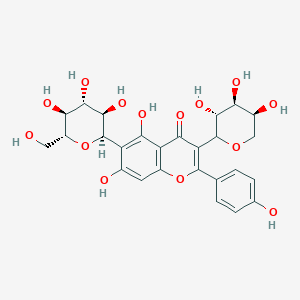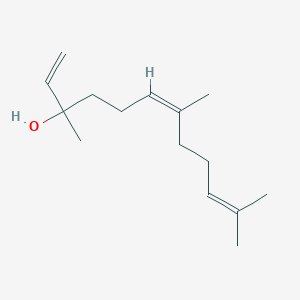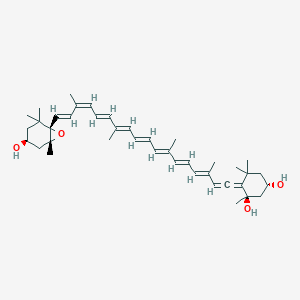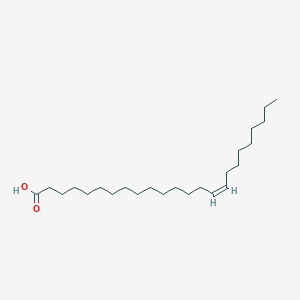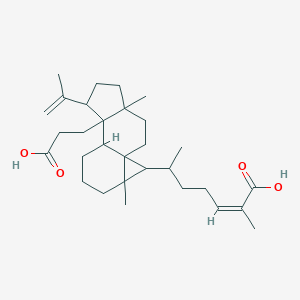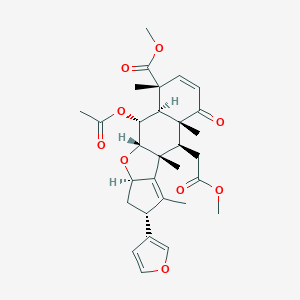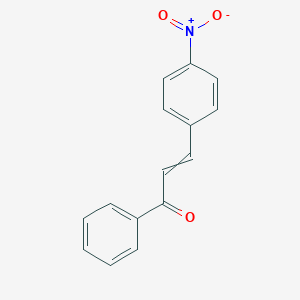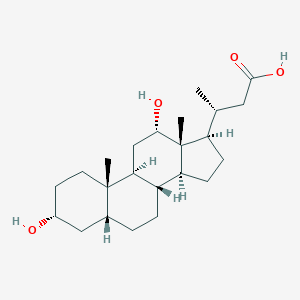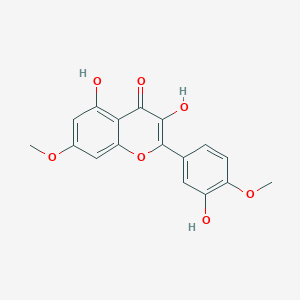
Ombuin
Descripción general
Descripción
Ombuin es un flavonol O-metilado, un tipo de flavonoide. Específicamente, es el derivado 4',7-O-metil de la quercetina. Este compuesto se puede encontrar en especies del género Erythroxylum y también se puede sintetizar en el laboratorio. This compound es conocido por su presencia en diversas plantas y sus posibles actividades biológicas .
Mecanismo De Acción
Ombuin ejerce sus efectos a través de varios objetivos y vías moleculares:
Actividad Antioxidante: this compound elimina los radicales libres y quelata los iones metálicos, reduciendo el estrés oxidativo.
Actividad Antiinflamatoria: Inhibe la producción de citocinas y enzimas proinflamatorias.
Actividad Citotóxica: this compound induce la apoptosis en células cancerosas a través de la activación de caspasas y la vía mitocondrial.
Análisis Bioquímico
Biochemical Properties
Ombuin plays a crucial role in biochemical reactions, particularly as a dual agonist for peroxisome proliferator-activated receptors alpha and delta/beta . These receptors are pivotal in regulating lipid metabolism and energy homeostasis. This compound interacts with these receptors by binding directly to them, which leads to the activation of pathways that reduce intracellular concentrations of triglycerides and cholesterol. Additionally, this compound downregulates the expression of lipogenic genes such as sterol regulatory element binding protein-1c and stearoyl-CoA desaturase-1 .
Cellular Effects
This compound exerts significant effects on various cell types, including hepatocytes and macrophages. In hepatocytes, this compound reduces intracellular lipid concentrations by downregulating lipogenic genes and activating peroxisome proliferator-activated receptors alpha and delta/beta . In macrophages, this compound induces the transcription of ATP binding cassette cholesterol transporter A1 and G1, which are key genes in reverse cholesterol transport. This leads to a reduction in cellular cholesterol concentrations . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with peroxisome proliferator-activated receptors alpha and delta/beta . This binding leads to the activation of these receptors, which in turn modulates the expression of genes involved in lipid metabolism and cholesterol regulation. This compound does not directly bind to liver X receptors, but it can activate them indirectly through the stimulation of peroxisome proliferator-activated receptors alpha . This dual agonistic activity is central to this compound’s ability to regulate lipid concentrations and promote cholesterol efflux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under experimental conditions and maintains its activity over extended periods. Long-term studies have shown that this compound continues to exert its lipid-lowering effects without significant degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces lipid concentrations and promotes cholesterol efflux without adverse effects . At higher doses, there may be threshold effects that could lead to toxicity or other adverse outcomes. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as peroxisome proliferator-activated receptors alpha and delta/beta, which play a role in regulating lipid synthesis and breakdown . This compound’s influence on these pathways leads to changes in metabolic flux and metabolite levels, contributing to its overall lipid-lowering effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . This compound’s distribution is crucial for its activity, as it needs to reach specific cellular compartments to interact with its target receptors.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with peroxisome proliferator-activated receptors alpha and delta/beta, thereby modulating lipid metabolism and cholesterol regulation.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Ombuin se puede sintetizar mediante la metilación parcial de la quercetina. El proceso implica el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre en un solvente como la acetona o la dimetilformamida a temperaturas elevadas .
Métodos de Producción Industrial: La producción industrial de this compound implica la extracción de fuentes vegetales o la síntesis química. La cromatografía contracorriente de alta velocidad (HSCCC) se ha utilizado con éxito para la separación preparativa de this compound de extractos vegetales. Este método implica el uso de un sistema de disolventes bifásico compuesto por n-hexano, acetato de etilo, metanol y agua .
Tipos de Reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: La reducción de this compound puede producir formas flavonoides reducidas.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando los grupos hidroxilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Reactivos como los haluros de alquilo en presencia de una base pueden facilitar las reacciones de sustitución.
Productos Principales:
Oxidación: Derivados flavonoides oxidados.
Reducción: Formas flavonoides reducidas.
Sustitución: Derivados flavonoides alquilados.
Aplicaciones Científicas De Investigación
Ombuin se ha estudiado por sus posibles actividades biológicas y aplicaciones en diversos campos:
Química: this compound se utiliza como un compuesto de referencia en el estudio de flavonoides y sus derivados.
Biología: Ha mostrado potencial como agente antioxidante y antiinflamatorio.
Medicina: this compound se ha investigado por sus efectos citotóxicos en células cancerosas y su potencial como agente antidiabético.
Industria: Las propiedades antioxidantes de this compound lo convierten en un candidato para su uso en las industrias alimentaria y cosmética
Comparación Con Compuestos Similares
Ombuin es similar a otros flavonoides como la quercetina, la kaempferida y la rutina. tiene propiedades únicas debido a su patrón de metilación específico:
Quercetina: this compound es un derivado metilado de la quercetina, lo que aumenta su lipofilia y biodisponibilidad.
Kaempferide: Ambos compuestos comparten propiedades antioxidantes similares, pero this compound tiene efectos antiinflamatorios adicionales.
Rutina: this compound y la rutina exhiben actividades antioxidantes, pero la metilación de this compound proporciona propiedades farmacocinéticas distintas
Al comprender las propiedades y aplicaciones únicas de this compound, los investigadores pueden explorar aún más su potencial en diversos campos científicos e industriales. Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Propiedades
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORNNDZQGOKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200942 | |
| Record name | Flavone, 4',7-dimethoxy-3,3',5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-40-8 | |
| Record name | Ombuin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ombuin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 4',7-dimethoxy-3,3',5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMBUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3K3F0YR3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ombuin has been shown to exert anti-inflammatory and antifibrotic effects in a rat model of diabetic nephropathy. These effects are mediated, at least in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of the Notch 1 signaling pathway. [] This dual action leads to a reduction in inflammatory cytokines, transforming growth factor beta 1 (TGF-β1), connective tissue growth factor (CTGF), and fibronectin (FN), ultimately ameliorating renal injury. [] Further research is needed to fully elucidate the precise molecular mechanisms involved in this compound's interaction with these pathways.
ANone: this compound (7,4′-dimethyl quercetin) is a flavonol, a class of flavonoids.
- UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region, indicating the presence of conjugated systems within the molecule. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the this compound molecule, confirming its structure and aiding in the identification of its various isomers. [, , , ]
- Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. []
ANone: The current body of research primarily focuses on the biological activities of this compound, such as its antioxidant, antiviral, and anti-diabetic properties. There is limited information available regarding its potential catalytic properties. Further studies are required to explore this aspect.
A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with human pancreatic α-amylase (HPA), a key enzyme involved in carbohydrate digestion and a target for diabetes management. [, ] These studies revealed that this compound exhibits favorable binding interactions with the active site of HPA, suggesting its potential as an anti-diabetic agent. [] Additionally, molecular dynamics (MD) simulations have been employed to assess the stability of the this compound-HPA complex, providing insights into the dynamic behavior of this interaction. []
A: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. While comprehensive SAR studies on this compound are limited, some research suggests that the presence of specific functional groups, such as hydroxyl groups and methoxy groups, contributes to its antioxidant and anti-inflammatory activities. [, ] For example, the methylation of hydroxyl groups in quercetin to obtain this compound has been shown to influence its activity against HPA. [] Further research is needed to fully elucidate the SAR of this compound and design more potent and selective derivatives.
A: this compound, like many flavonoids, can be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxidizing agents. [] Research into effective formulation strategies for this compound is ongoing. This includes exploring the use of different excipients, encapsulation techniques, and drug delivery systems to enhance its stability, solubility, and bioavailability. []
A: The in vivo behavior of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, requires further investigation. [] Understanding the PK/PD properties of this compound is crucial for determining its optimal dosage, route of administration, and potential for clinical translation.
ANone: Yes, this compound has shown promising results in various in vitro and in vivo studies:
- Antioxidant Activity: this compound exhibits significant antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , ] This activity has been demonstrated in both cell-free systems, such as the DPPH assay, and in cellular models. [, ]
- Antiviral Activity: this compound has demonstrated antiviral activity against H5N1 influenza virus in vitro. []
- Antidiabetic Activity: this compound exhibits antidiabetic potential through the inhibition of α-glucosidase and α-amylase enzymes, which are involved in carbohydrate digestion and blood glucose regulation. [, ] This activity has been observed in both in vitro enzymatic assays and in vivo animal models of diabetes. [, ]
- Anti-Inflammatory Activity: this compound has shown anti-inflammatory effects in a rat model of diabetic nephropathy, reducing the production of inflammatory cytokines and mitigating renal injury. [] It has also demonstrated anti-inflammatory activity in other experimental models of inflammation. []
ANone: Currently, there is limited information available on the development of resistance to this compound. Further research is needed to investigate the possibility of resistance mechanisms emerging with prolonged exposure to this compound.
A: While this compound is generally considered safe when consumed as part of a regular diet, comprehensive toxicological studies are necessary to determine its safety profile for therapeutic applications. [] This includes evaluating its potential for acute and chronic toxicity, genotoxicity, and carcinogenicity.
ANone: Several analytical techniques are employed to characterize and quantify this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts and biological samples. [, , ] This technique provides high sensitivity and selectivity for this compound analysis. []
- Thin Layer Chromatography (TLC): TLC is a simpler and more rapid technique used for the initial screening and separation of this compound from other compounds. []
- Spectroscopic Techniques: UV-Vis spectrophotometry, NMR spectroscopy, and mass spectrometry are crucial for the structural characterization and identification of this compound. [, , , ]
A: The environmental impact of this compound production and disposal has not been extensively studied. As research into its therapeutic potential progresses, it is essential to assess its environmental fate and potential for biodegradation. Sustainable practices, such as green chemistry approaches for synthesis and responsible waste management strategies, should be considered to minimize any negative ecological impacts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


